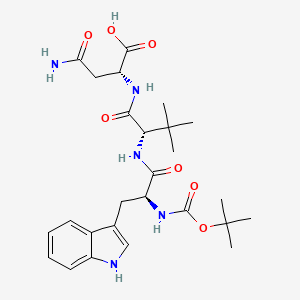

Boc-wld-NH2

Description

Structure

2D Structure

Properties

CAS No. |

99777-81-8 |

|---|---|

Molecular Formula |

C26H37N5O7 |

Molecular Weight |

531.6 g/mol |

IUPAC Name |

(2R)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H37N5O7/c1-25(2,3)20(22(34)29-18(23(35)36)12-19(27)32)31-21(33)17(30-24(37)38-26(4,5)6)11-14-13-28-16-10-8-7-9-15(14)16/h7-10,13,17-18,20,28H,11-12H2,1-6H3,(H2,27,32)(H,29,34)(H,30,37)(H,31,33)(H,35,36)/t17-,18+,20+/m0/s1 |

InChI Key |

HQSPELWTYMJAKW-NLWGTHIKSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Boc Trp Leu Asp Nh2 and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS is the cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of amino acids into a desired sequence. nih.govontosight.ai This method involves covalently attaching the first amino acid to an insoluble polymer support (resin) and then sequentially adding the subsequent amino acids. nih.govbeilstein-journals.org Excess reagents and byproducts are easily removed by filtration and washing, which simplifies the purification process at each step. nih.gov

Core Principles and Historical Context of SPPS

The foundational concept of SPPS was introduced by R. Bruce Merrifield in 1963, a breakthrough that earned him the Nobel Prize in Chemistry. beilstein-journals.orgpeptide.com His innovation was to anchor the C-terminal amino acid of the target peptide to a solid resin, typically cross-linked polystyrene beads. peptide.com This allowed for the use of large excesses of soluble reagents to drive the coupling reactions to completion, with purification being a simple matter of washing the resin-bound peptide. nih.govpeptide.com

In 1964, Merrifield introduced the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which became a widely used strategy in SPPS. peptide.com This approach utilizes the Boc group for temporary protection of the α-amino group and benzyl-based groups for more permanent protection of reactive amino acid side chains. peptide.com The development of automated solid-phase synthesizers in 1968 further streamlined the process. peptide.com The introduction of the BHA (benzhydrylamine) resin in 1970 by Pietta and Marshall enabled the direct synthesis of peptide amides, such as Boc-Trp-Leu-Asp-NH2. peptide.com

N-alpha Protection and Deprotection Protocols in Boc Chemistry

The selective protection and deprotection of the N-alpha-amino group at each cycle of peptide elongation is a critical aspect of SPPS. altabioscience.com In the context of Boc-Trp-Leu-Asp-NH2 synthesis, the Boc group serves as the temporary N-alpha-protecting group. beilstein-journals.orgpeptide.com

The concept of orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other protecting groups. peptide.combiosynth.com The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary N-alpha-Boc group and the permanent benzyl-based side-chain protecting groups are removed by acidic conditions, but at different strengths. peptide.combiosynth.com The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl-based groups require strong acids like hydrofluoric acid (HF) for cleavage. peptide.comiris-biotech.de This differential acid lability allows for the selective removal of the Boc group at each step of the synthesis without prematurely cleaving the side-chain protectors. peptide.comlsu.edu In contrast, a truly orthogonal system, such as the Fmoc/tBu strategy, employs a base-labile N-alpha-protecting group (Fmoc) and acid-labile side-chain protecting groups (tBu). altabioscience.combiosynth.com

The removal of the Boc group is achieved by treatment with a moderately strong acid, typically 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comgoogle.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which leads to the fragmentation of the carbamate (B1207046). total-synthesis.comchemistrysteps.com This fragmentation generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate, which readily decarboxylates to release the free amine and carbon dioxide. total-synthesis.comchemistrysteps.com

A potential side reaction during Boc deprotection is the alkylation of nucleophilic amino acid residues, such as the indole (B1671886) ring of tryptophan, by the liberated tert-butyl cation. peptide.comtotal-synthesis.com To prevent this, "scavengers" like anisole, thioanisole, or dithiothreitol (B142953) (DTE) are often added to the deprotection solution to trap the reactive carbocations. peptide.comwikipedia.org

Following deprotection, the newly exposed N-terminal amine exists as a salt (e.g., a TFA salt). peptide.com This salt must be neutralized to the free amine before the next amino acid can be coupled. This is typically accomplished by treating the resin with a hindered base like diisopropylethylamine (DIEA). peptide.com

Orthogonality of the tert-Butyloxycarbonyl (Boc) Group

Side-Chain Protecting Group Selection and Stability

To prevent unwanted side reactions during peptide synthesis, the reactive side chains of certain amino acids must be protected. biosynth.com In the synthesis of Boc-Trp-Leu-Asp-NH2, the side chains of tryptophan and aspartic acid require protection. Leucine (B10760876), having an aliphatic side chain, does not typically require protection.

For Tryptophan (Trp) , the indole side chain is susceptible to oxidation and alkylation under acidic conditions. While sometimes left unprotected, a common protecting group used in Boc SPPS is the formyl group (For), as in Boc-Trp(For)-OH. However, unprotected Boc-Trp-OH can also be used, with the understanding that scavengers are crucial during deprotection steps. nih.gov Another option is the use of the Boc group itself for side-chain protection, as in Fmoc-Trp(Boc)-OH, although this is more common in Fmoc-based strategies. researchgate.net

For Aspartic Acid (Asp) , the carboxylic acid side chain is typically protected as a benzyl (B1604629) ester (OBzl) or a cyclohexyl ester (OChx). These groups are stable to the moderate acid (TFA) used for Boc deprotection but are cleaved by the strong acid (HF) used in the final step to release the peptide from the resin. lsu.edu The use of these protecting groups prevents the side-chain carboxylate from interfering with the coupling reactions.

The stability of these side-chain protecting groups to repeated TFA treatments is a key consideration. altabioscience.com While generally stable, some partial loss of benzyl-based protecting groups can occur over the course of a long synthesis, which is a drawback of the Boc/Bzl strategy compared to the more orthogonal Fmoc/tBu approach. altabioscience.com

Table 1: Common Side-Chain Protecting Groups in Boc-SPPS for Relevant Amino Acids

| Amino Acid | Side Chain Functional Group | Common Protecting Group | Cleavage Condition |

| Tryptophan (Trp) | Indole | Formyl (For) | Piperidine (B6355638) or other base (before final cleavage) |

| Tryptophan (Trp) | Indole | None | - |

| Aspartic Acid (Asp) | Carboxylic Acid | Benzyl ester (OBzl) | Strong Acid (e.g., HF) |

| Aspartic Acid (Asp) | Carboxylic Acid | Cyclohexyl ester (OChx) | Strong Acid (e.g., HF) |

Amino Acid Coupling Reagent Systems and Activation Mechanisms

The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide requires the activation of the carboxyl group. nih.gov Carbodiimides are a classic class of reagents used for this purpose. peptide.com

The most common carbodiimide (B86325) used in early SPPS was N,N'-dicyclohexylcarbodiimide (DCC). sci-hub.se The mechanism of activation involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. nih.govpeptide.com This intermediate can then be attacked by the amine to form the peptide bond, releasing a urea (B33335) byproduct (dicyclohexylurea, DCU). thieme-connect.de

However, the O-acylisourea intermediate is prone to side reactions. It can rearrange to form an unreactive N-acylurea, terminating the chain. peptide.com It can also lead to racemization, particularly of the activated amino acid. nih.gov To suppress these side reactions and improve coupling efficiency, additives are often used in conjunction with carbodiimides. 1-Hydroxybenzotriazole (B26582) (HOBt) was a widely adopted additive that reacts with the O-acylisourea to form an HOBt-active ester. nih.gov This active ester is less reactive than the O-acylisourea but is more stable and less prone to racemization and N-acylurea formation. nih.gov

In modern SPPS, particularly for automated synthesis, N,N'-diisopropylcarbodiimide (DIC) is often preferred over DCC because its corresponding urea byproduct is more soluble and easier to wash away from the resin. nih.govbachem.com The combination of DIC and an additive like HOBt or its analogues remains a robust method for peptide bond formation. bachem.com

Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), have also been developed and are widely used, especially in Fmoc-based synthesis. bachem.com These reagents also work by forming active esters in situ. bachem.com

Table 2: Common Coupling Reagents and Additives for SPPS

| Reagent/Additive | Full Name | Class | Function |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Activating Agent |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Activating Agent |

| HOBt | 1-Hydroxybenzotriazole | Additive | Suppresses side reactions, reduces racemization |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium Salt | Coupling Reagent |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Coupling Reagent |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Coupling Reagent |

Carbodiimides and Additives (e.g., HOBt, Oxyma Pure)

Carbodiimides are a cornerstone of peptide synthesis, serving as powerful activating agents for the carboxyl group of an incoming amino acid, thereby facilitating the formation of a peptide bond with the free amino group of the growing peptide chain on the resin. Common carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activation mechanism involves the reaction of the amino acid's carboxyl group with the carbodiimide to form a highly reactive O-acylisourea intermediate. nih.gov

While effective, the O-acylisourea intermediate can be unstable and prone to side reactions, such as rearrangement to an inactive N-acylurea or formation of a symmetric anhydride. To mitigate these issues and reduce the risk of racemization at the α-carbon of the activated amino acid, additives are almost universally employed. nih.govluxembourg-bio.com

1-Hydroxybenzotriazole (HOBt) : For decades, HOBt has been the most common additive used in conjunction with carbodiimides. nih.govpeptide.com It rapidly intercepts the O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester. nih.gov This active ester then reacts cleanly with the amine component to form the desired peptide bond, suppressing racemization and improving coupling efficiency. luxembourg-bio.compeptide.com

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) : In recent years, OxymaPure has emerged as a superior alternative to HOBt. It offers comparable or even better performance in terms of suppressing racemization and increasing reaction yields. Crucially, unlike HOBt which has known explosive properties, OxymaPure is a non-explosive and safer reagent, making it highly desirable for both lab-scale and large-scale synthesis.

A typical coupling protocol using these reagents involves pre-activating the Boc-protected amino acid with a carbodiimide (e.g., DIC) and an additive (e.g., HOBt or OxymaPure) in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM) before adding the mixture to the resin. peptide.com

Table 1: Common Carbodiimide and Additive Combinations

| Carbodiimide | Additive | Key Characteristics |

|---|---|---|

| DIC (N,N'-diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Classic, effective combination. The urea byproduct is soluble in common solvents. |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Highly effective, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate filtration. |

| DIC (N,N'-diisopropylcarbodiimide) | OxymaPure | High efficiency, low racemization, and enhanced safety profile (non-explosive). |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | OxymaPure | Water-soluble carbodiimide often used in solution-phase or for specific applications; paired with a safe additive. |

In situ Neutralization-Coupling Protocols

The standard cycle in Boc-chemistry SPPS involves a distinct deprotection step with an acid (like trifluoroacetic acid, TFA), followed by a neutralization step with a base (like diisopropylethylamine, DIPEA), and finally the coupling step. However, this sequence can sometimes be suboptimal, especially for sequences prone to aggregation. researchgate.netnih.gov

An advanced and highly effective alternative is the in situ neutralization protocol. researchgate.net In this method, the neutralization and coupling steps are performed simultaneously. This is achieved by adding the pre-activated Boc-amino acid (e.g., as its HOBt ester) and the neutralization base to the resin-bound peptide-TFA salt at the same time. nih.gov

Solid Support (Resin) Selection and Functionalization

The choice of solid support, or resin, is fundamental to the success of SPPS. The resin's properties dictate the conditions for peptide cleavage and determine the C-terminal functionality of the final product. For the synthesis of a peptide with a C-terminal amide (–NH2), such as Boc-Trp-Leu-Asp-NH2, a specific type of resin is required.

In the context of Boc/Bzl chemistry, the standard choice is a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin. iupac.org These resins consist of a polystyrene backbone functionalized with aminomethyl groups. The synthesis begins with the functionalization of the resin by coupling the C-terminal amino acid of the target peptide (in this case, Aspartic Acid) directly to the amino groups of the BHA or MBHA support. Cleavage of the completed peptide from this type of linker with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), simultaneously breaks the bond to the resin and generates the desired C-terminal amide functionality.

Peptide Cleavage from Resin and Global Deprotection Strategies

The final stage of SPPS is the cleavage of the fully assembled peptide from the solid support, which is performed concurrently with the removal of all permanent side-chain protecting groups (a process known as global deprotection).

For the Boc/Bzl strategy, this is accomplished using strong acidolysis. The most common and effective reagent for this purpose is anhydrous hydrogen fluoride (HF) . The peptide-resin is treated with liquid HF, typically at 0°C for about 60 minutes. This single-step procedure cleaves the bond linking the peptide to the resin (e.g., the benzyl-amide bond of an MBHA resin) and removes the benzyl-based side-chain protecting groups from residues like Aspartic Acid, as well as the Boc group from the N-terminus if it is still present.

A critical component of the cleavage process is the inclusion of scavengers in the HF reaction mixture. These are small molecules that "scavenge" or trap the reactive carbocations generated from the protecting groups and linkers during acidolysis. Without scavengers, these carbocations could cause irreversible damage to sensitive amino acid side chains, particularly the indole ring of Tryptophan (Trp), which is highly susceptible to alkylation. To protect the Tryptophan indole ring, it is often protected during synthesis with a formyl group (Boc-Trp(For)-OH), which is stable to the synthesis cycle but readily removed during the final HF cleavage. umich.edu Common scavengers added to the cleavage cocktail include anisole, p-cresol, and dimethyl sulfide (B99878) (DMS).

Optimization Strategies for Coupling Efficiency and Yield

One common approach is the use of a significant excess of the activated amino acid and coupling reagents (typically 2 to 5 equivalents relative to the resin's substitution level). iris-biotech.depeptide.com This drives the reaction equilibrium towards product formation. For known "difficult couplings," which can be predicted based on the specific amino acid sequence, more potent coupling reagents like HATU may be used from the outset. ijrps.com Furthermore, automated synthesizers can incorporate features like microwave irradiation to increase reaction rates and improve efficiency. acs.org

Monitoring Coupling Completion (e.g., Ninhydrin (B49086) Test)

To ensure the success of each coupling step, real-time monitoring is essential. peptide.com The most widely used method for qualitatively monitoring the completion of coupling reactions in SPPS is the ninhydrin test , also known as the Kaiser test. ijrps.comthermofisher.com

This test detects the presence of free primary amines on the solid support. peptide.com If the coupling reaction is incomplete, the N-terminal amino group of the growing peptide chain remains unreacted and will give a positive ninhydrin test. The procedure involves taking a few beads of the resin, adding the ninhydrin reagent solutions, and heating the mixture. peptide.comthermofisher.com

A positive result (an intense blue color) indicates the presence of unreacted primary amines and signals an incomplete coupling. peptide.com

A negative result (colorless or yellowish beads) indicates that the coupling is complete, and the synthesis can proceed to the next deprotection step. peptide.com

When a positive ninhydrin test occurs, a standard optimization protocol is followed to maximize the final yield of the correct peptide.

Table 3: Ninhydrin Test Outcomes and Corrective Actions

| Test Result | Indication | Recommended Action | Purpose |

|---|---|---|---|

| Negative (Yellow/Clear) | Coupling is complete (>99.9%). | Proceed to the next cycle. | Continue peptide elongation. |

| Positive (Intense Blue) | Incomplete coupling. | Recouple : Repeat the coupling step with fresh reagents. peptide.com | To drive the initial reaction to completion. |

| Positive after Recoupling | Persistent incomplete coupling (e.g., due to aggregation). | Cap : Treat the resin with a strong acylating agent like acetic anhydride. peptide.com | To permanently block the unreacted amines, preventing them from reacting in subsequent cycles and forming deletion peptides. |

By carefully monitoring each step and applying these optimization strategies, peptides like Boc-Trp-Leu-Asp-NH2 can be synthesized with high efficiency and purity.

Mitigation of Undesired Side Reactions During SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, but it is susceptible to side reactions that can compromise the integrity of the target peptide. Key among these are diketopiperazine formation and racemization.

Diketopiperazine (DKP) formation is a significant side reaction in SPPS, particularly during the synthesis of C-terminal acid peptides. mdpi.com It occurs when the deprotected N-terminal amino group of a dipeptide attached to the resin nucleophilically attacks the amide bond, leading to the cyclization and cleavage of the dipeptide from the resin. iris-biotech.de This reaction is highly sequence-dependent and is particularly prevalent when proline is the C-terminal or penultimate amino acid. iris-biotech.deacs.orgbachem.com

Several strategies have been developed to minimize DKP formation:

Modification of Deprotection Conditions : The base-mediated Fmoc deprotection step is a critical point for DKP induction. nih.gov Standard conditions using 20% piperidine in DMF can lead to significant DKP formation. nih.gov Alternative, less basic cocktails or different solvent systems have been shown to be effective. For instance, replacing piperidine with 5% piperazine (B1678402) can significantly reduce DKP formation. nih.gov A combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has demonstrated superior DKP suppression compared to conventional piperidine/DMF mixtures. nih.govnih.gov

Table 1: Comparison of Fmoc-Deprotection Reagents on DKP Formation

| Reagent Cocktail | Solvent | DKP Formation Level | Reference |

|---|---|---|---|

| 20% Piperidine | DMF | High (e.g., 13.8% in a model system) | nih.gov |

| 5% Piperidine | DMF | High (e.g., 12.2% in a model system) | nih.gov |

| 5% Piperazine | DMF or NMP | Significantly Reduced (e.g., <4%) | nih.gov |

| 2% DBU, 5% Piperazine | NMP | Drastically Reduced | nih.govacs.org |

| tert-butyl ammonium (B1175870) fluoride (TBAF) | N/A | Effective, but with limitations | iris-biotech.de |

Use of Bulky Protecting Groups and Resins : Employing sterically hindered components can prevent the cyclization reaction. Using N-trityl (Trt) protected amino acids for the second residue is one such strategy. acs.orgpeptide.com The bulky trityl group is removed with dilute trifluoroacetic acid (TFA), and the subsequent coupling is performed using in situ neutralization protocols to minimize the window for DKP formation. peptide.com Similarly, using a bulky resin, such as a 2-chlorotrityl resin, can physically hinder the cyclization that leads to DKP formation, especially when proline is the C-terminal residue. bachem.com

Dipeptide Coupling : A straightforward approach to bypass the vulnerable dipeptide-resin intermediate is to couple the second and third amino acids as a pre-formed dipeptide unit. peptide.com This eliminates the possibility of on-resin cyclization of the first two residues. The limitation of this method is the commercial availability of the required dipeptide sequences. peptide.com

Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of an amino acid, a critical issue that can drastically alter the biological activity of a peptide. ub.edu The primary mechanism involves the formation of an oxazol-5(4H)-one intermediate, which can occur during the activation of the carboxylic acid group for coupling. nih.govmdpi.com Certain amino acids, such as cysteine and histidine, are particularly susceptible to racemization. peptide.com

Effective control of racemization is achieved through several means:

Use of Additives : The most common strategy is the inclusion of additives with the coupling reagent. wikipedia.org These additives react with the highly reactive O-acylisourea intermediate (formed when using carbodiimides like DCC or DIC) to generate a less reactive active ester, which suppresses the formation of the oxazolone (B7731731) intermediate. wikipedia.orgtandfonline.com Commonly used additives include 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.org More recent developments have introduced oxime-based additives like ethyl cyanohydroxyiminoacetate (Oxyma) and 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Oxyma-B), which have shown excellent racemization suppression capabilities, sometimes superior to classic benzotriazoles. wikipedia.org

Table 2: Common Additives for Racemization Suppression in Peptide Synthesis

| Additive | Abbreviation | Mechanism | Reference |

|---|---|---|---|

| 1-Hydroxybenzotriazole | HOBt | Forms active ester, suppresses oxazolone formation | mdpi.comwikipedia.org |

| 1-Hydroxy-7-azabenzotriazole | HOAt | Forms active ester, suppresses oxazolone formation | wikipedia.org |

| Ethyl cyanohydroxyiminoacetate | Oxyma / OxymaPure | Acts as an alternative to HOBt/HOAt | wikipedia.orgtandfonline.com |

| 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Oxyma-B | Highly effective oxime additive for optical purity control |

Choice of Coupling Reagents : While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective coupling agents, their use without additives can lead to significant racemization. mdpi.comwikipedia.org The choice of carbodiimide can also have an impact; for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often used for solution-phase couplings. wikipedia.org Phosphonium (e.g., PyAOP) and aminium (e.g., HATU, HCTU) based reagents are also widely used, often in combination with additives, to achieve high coupling efficiency with minimal racemization. ub.edu

Alternative Protecting Groups : The nature of the Nα-protecting group influences racemization. Conventional Fmoc and Boc protecting groups form a carbamate moiety. nih.gov The development of novel protecting groups, such as the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, has been shown to greatly decrease α-carbon racemization compared to Fmoc-protected amino acids during coupling. nih.gov

Biochemical and Biological Applications of Boc Trp Leu Asp Nh2 in Research

Utilization as Research Tools in Cellular and Molecular Biology

Peptides like Boc-Trp-Leu-Asp-NH2 are instrumental in dissecting complex biological processes at the molecular level. The Boc protecting group enhances the peptide's stability and cell permeability in some instances, making it a suitable probe for intracellular studies.

Probing Protein-Peptide Interactions

The specific sequence of amino acids in Boc-Trp-Leu-Asp-NH2 allows it to be used as a probe to investigate proteins that recognize and bind to this or similar motifs. The tryptophan residue, with its bulky indole (B1671886) side chain, can participate in hydrophobic and aromatic stacking interactions, which are crucial for many protein-peptide recognition events. Researchers can utilize labeled versions of this peptide in binding assays, such as fluorescence polarization or surface plasmon resonance, to identify and characterize interacting protein partners. While specific studies detailing the use of Boc-Trp-Leu-Asp-NH2 for probing protein-peptide interactions are not extensively documented in publicly available literature, peptides with similar compositions are frequently employed for such purposes.

Studying Cellular Signaling Pathways

The interaction of a peptide with a cellular protein, often a receptor, can trigger a cascade of intracellular events known as a signaling pathway. Boc-Trp-Leu-Asp-NH2 and its analogs can be used to investigate such pathways. nih.gov By introducing the peptide to cells and observing downstream effects—such as changes in second messenger concentrations (e.g., calcium ions), protein phosphorylation, or gene expression—researchers can elucidate the signaling mechanisms associated with the peptide's target. nih.govsigmaaldrich.com For instance, if Boc-Trp-Leu-Asp-NH2 were to bind to a G protein-coupled receptor (GPCR), it could modulate adenylyl cyclase or phospholipase C activity, leading to changes in cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) levels, respectively. These changes can be monitored using various cellular assays to map the signaling cascade.

Receptor Ligand Studies and Pharmacological Characterization

A significant area of research involving Boc-Trp-Leu-Asp-NH2 and related peptides is in the field of receptor pharmacology, particularly concerning cholecystokinin (B1591339) and formyl peptide receptors.

Cholecystokinin (CCK) Receptor Antagonism: Mechanism and Structure-Activity Relationships (SAR)

Research has demonstrated that derivatives of the C-terminal tetrapeptide of cholecystokinin (CCK), Trp-Met-Asp-Phe-NH2, are pivotal for receptor binding and activity. frontiersin.org Boc-Trp-Leu-Asp-NH2 is an analog of this sequence. Studies on closely related compounds have shed light on the potential of Boc-WLD-NH2 as a CCK receptor antagonist.

A study on Boc-Trp-Orn(Z)-Asp-NH2, a tripeptide analog, revealed its potent antagonist activity at CCK receptors. nih.gov This compound competitively inhibited the binding of a radiolabeled CCK-8 analog to guinea pig pancreatic and brain membranes. nih.gov It was found to have a Ki value of 2.0 x 10⁻⁷ M and a pA2 value of 6.63, indicating significant antagonist potency. nih.gov This antagonism was demonstrated by its ability to block CCK-8-induced amylase secretion from pancreatic acini without stimulating secretion on its own. nih.gov The mechanism of antagonism is competitive, meaning the peptide binds to the receptor's active site, preventing the natural ligand (CCK) from binding and eliciting a biological response. nih.govnih.gov

Structure-activity relationship (SAR) studies have highlighted the importance of specific residues and modifications. For instance, the replacement of the benzyloxycarbonyl (Z) group with a Boc group on the ornithine side chain in related analogs led to a slight decrease in affinity for both pancreatic (CCK-A) and brain (CCK-B) receptors. nih.gov Furthermore, the removal of the protecting groups from the ornithine side chain converted the antagonists into full agonists. nih.gov In another study, analogs of Boc-Trp-Leu-Asp-Phe-NH2 were synthesized to act as gastrin antagonists, which also interact with CCK receptors. caymanchem.com The integrity of the peptide bond between leucine (B10760876) and aspartic acid, as well as the structure of the C-terminal dipeptide, were found to be crucial for biological activity. caymanchem.com

| Compound/Analog | Receptor Target | Activity | Key Findings |

| Boc-Trp-Orn(Z)-Asp-NH2 | CCK Receptors | Antagonist | Competitively inhibits CCK-8 binding and induced amylase secretion. nih.gov |

| Boc-Trp-Orn(Boc)-Asp-Phe-NH2 | CCK Receptors | Partial Agonist | The nature of the side-chain protecting group influences activity. nih.gov |

| Analogs with unprotected Orn | CCK Receptors | Full Agonist | Demonstrates the critical role of side-chain modifications in determining agonist versus antagonist properties. nih.gov |

| Boc-Trp-Leu-β-homo-Asp-Phe-NH2 | Gastrin/CCK Receptors | Antagonist | Modification of the peptide backbone affects biological activity. caymanchem.com |

Formyl Peptide Receptor (FPR) Modulation (Derived from Analogous Boc-Peptides)

The formyl peptide receptor (FPR) family, which plays a crucial role in the innate immune response, can be modulated by N-terminally blocked peptides. While direct studies on Boc-Trp-Leu-Asp-NH2 are scarce, research on other Boc-peptides, such as Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF), provides a framework for understanding this modulation.

Boc-FLFLF is a well-characterized antagonist of FPR1. caymanchem.commedchemexpress.com It acts by competitively inhibiting the binding of formylated peptide agonists like fMLP (N-formyl-Met-Leu-Phe). caymanchem.com This antagonism prevents the activation of downstream signaling pathways, such as intracellular calcium mobilization, superoxide (B77818) formation, and degranulation in neutrophils. caymanchem.complos.org The mechanism involves the Boc group, which, when replacing the N-formyl group on an agonist peptide, can convert it into an antagonist. nih.gov This suggests that the N-terminal modification is a key determinant of the pharmacological activity of peptides at FPRs. Therefore, it is plausible that Boc-Trp-Leu-Asp-NH2 could also exhibit modulatory effects on FPRs, although its specific activity would need to be empirically determined.

| Boc-Peptide | Receptor Target | Mechanism of Action |

| Boc-FLFLF | FPR1 | Competitive antagonist, inhibits fMLP-induced calcium mobilization and superoxide production. caymanchem.complos.org |

| Boc-MLF | FPR1 | Antagonist, demonstrates the principle of converting an agonist to an antagonist via N-terminal Boc protection. nih.gov |

Enzymatic Activity Modulation and Substrate Specificity (Inferred from Related Peptide Research)

The structure of Boc-Trp-Leu-Asp-NH2 suggests it could interact with and potentially modulate the activity of certain enzymes, particularly proteases. The N-terminal Boc group plays a significant role in the enzymatic stability of peptides. biointerfaceresearch.com It generally confers resistance to degradation by exopeptidases, such as aminopeptidases, which require a free N-terminus to cleave peptide bonds. biointerfaceresearch.com This increased stability makes Boc-protected peptides useful for studying biological systems where rapid degradation of unprotected peptides would be a confounding factor.

Furthermore, the amino acid sequence of a peptide can determine its specificity as a substrate or an inhibitor for endopeptidases. pnas.org Proteases often have specific recognition sequences, and a peptide like Boc-Trp-Leu-Asp-NH2 could potentially act as a competitive inhibitor if it binds to the active site of a protease without being cleaved, or as a substrate if it is recognized and hydrolyzed. patsnap.compatsnap.com For example, some proteases show a preference for cleavage after bulky hydrophobic residues like tryptophan or leucine. plos.org The presence of the Boc group and the C-terminal amide can influence the binding affinity and the rate of cleavage. Research on various peptide derivatives has shown that modifications to the peptide backbone or side chains can significantly alter their interaction with proteases, leading to either enhanced stability or increased susceptibility to cleavage. nih.gov While specific data on the interaction of Boc-Trp-Leu-Asp-NH2 with particular enzymes is limited, the principles derived from broader peptide research suggest its potential utility in studying enzyme activity and specificity.

Exploration of Peptide-Peptide Interaction Dynamics

While specific studies focusing exclusively on the peptide-peptide interaction dynamics of Boc-Trp-Leu-Asp-NH2 are not extensively documented in publicly available literature, the behavior of this peptide can be inferred from the well-established principles governing the interactions of its constituent amino acids, particularly tryptophan. The presence of the tryptophan residue is a key determinant in mediating non-covalent interactions that drive peptide self-assembly and binding to other peptidic structures. jst.go.jpkarger.comnih.govnih.gov

The indole side chain of tryptophan is known to be a significant contributor to peptide-peptide interactions through a combination of forces. ki.se These include:

Aromatic (π-π) Stacking: The electron-rich indole ring can engage in stacking interactions with other aromatic residues (like tryptophan, tyrosine, or phenylalanine) in adjacent peptides. This is a primary driving force for the self-assembly of many tryptophan-containing peptides into ordered supramolecular structures. jst.go.jpki.se

Hydrogen Bonding: The indole nitrogen (N-H) can act as a hydrogen bond donor, while the carbonyl groups of the peptide backbone can act as acceptors. mdpi.comunpatti.ac.id These hydrogen bonds contribute to the stability and specificity of peptide-peptide recognition and assembly. mdpi.com

Hydrophobic Interactions: The bulky and nonpolar nature of both the tryptophan and leucine side chains promotes hydrophobic interactions, where these residues are shielded from the aqueous environment, further stabilizing peptide complexes. mdpi.com

The N-terminal Boc protecting group can also influence interaction dynamics. Its bulky and hydrophobic nature may sterically hinder certain interactions or participate in hydrophobic contacts, depending on the specific conformation of the peptide. mdpi.com

Research on other tryptophan-containing peptides has demonstrated their propensity to self-assemble into various nanostructures, such as fibers and spheres, driven by the interactions mentioned above. karger.comnih.govnih.govki.se It is therefore highly probable that Boc-Trp-Leu-Asp-NH2 would exhibit similar behavior, potentially forming dimers or higher-order oligomers in solution. The dynamics of these interactions could be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to probe intermolecular contacts, and computational modeling to simulate the formation and structure of peptide complexes. mdpi.comchemistryworld.com

Evaluation of Bioactive Properties and Functional Mimicry

Antioxidant Activity Investigations

Direct experimental evaluation of the antioxidant properties of Boc-Trp-Leu-Asp-NH2 is not prominently featured in current research. However, the potential for this tripeptide to act as an antioxidant can be strongly inferred from studies on similar peptides, which highlight the crucial role of specific amino acid residues, especially tryptophan. jst.go.jpmdpi.comnih.gov

The antioxidant capacity of peptides is often attributed to the ability of certain amino acid side chains to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov The indole ring of tryptophan is a particularly effective radical scavenger. nih.govmdpi.comjfrm.ru The proposed mechanism involves the donation of a hydrogen atom from the indole nitrogen to a radical species, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting tryptophan radical can then be stabilized through resonance.

Numerous studies have demonstrated that peptides containing tryptophan exhibit significant antioxidant activity in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. jst.go.jpresearchgate.netmdpi.commdpi.comsphinxsai.comprotocols.io Research on tripeptide libraries has consistently shown that those containing aromatic amino acids like tryptophan or tyrosine, particularly at the C-terminus, possess higher antioxidant activity compared to peptides without these residues. jst.go.jpnih.gov

The presence of leucine and aspartic acid can also modulate the antioxidant activity. Hydrophobic residues like leucine may enhance the solubility of the peptide in lipidic environments, facilitating interaction with radicals at the lipid-water interface. nih.gov

Given the presence of the highly effective tryptophan residue, it is reasonable to hypothesize that Boc-Trp-Leu-Asp-NH2 would exhibit antioxidant properties. To confirm this, the peptide would need to be evaluated using standard antioxidant assays. The table below presents findings from studies on other tryptophan-containing tripeptides, which can serve as a reference for the potential activity of this compound.

Table 1: Antioxidant Activity of Representative Tryptophan-Containing Tripeptides

| Tripeptide Sequence | Assay | Activity Metric | Finding | Reference(s) |

|---|---|---|---|---|

| Gly-Lys-Trp (GKW) | DPPH Radical Scavenging | Scavenging Rate | 63.13% at 1.0 mg/mL | nih.gov |

| Pro-Tyr-Trp (PYW) | DPPH Radical Scavenging | Scavenging Rate | 61.21% at 1.0 mg/mL | nih.gov |

| Asn-Lys-Trp (NKW) | DPPH Radical Scavenging | Scavenging Rate | 55.62% at 1.0 mg/mL | nih.gov |

| Leu-Trp-X (various) | ORAC | TEAC (Trolox Equivalents) | High activity, indicating Trp is a key residue. | jst.go.jp |

Antiviral Properties (Contextualized from General Peptide Synthesis Research)

There is no specific research available on the antiviral properties of Boc-Trp-Leu-Asp-NH2. However, the broader field of peptide research provides a strong basis for considering its potential in this area. Synthetic peptides are increasingly being investigated as antiviral agents due to their high specificity, potential for broad-spectrum activity, and lower likelihood of inducing resistance compared to small molecule drugs. karger.comki.semdpi.comnih.gov

The antiviral mechanisms of peptides are diverse and can include:

Inhibition of Viral Entry: Peptides can bind to viral surface proteins or host cell receptors, preventing the virus from attaching to and entering the host cell. mdpi.com

Disruption of Viral Membranes: Some peptides, particularly antimicrobial peptides, can directly interact with and disrupt the lipid envelope of viruses, leading to their inactivation. chemistryworld.com

Inhibition of Viral Enzymes: Peptides can be designed to act as inhibitors of essential viral enzymes, such as proteases and polymerases, thereby blocking viral replication. nih.govacs.org

Interference with Viral Assembly: Some peptides can interfere with the proper assembly of viral components like the capsid, leading to the production of non-infectious viral particles. ki.senih.gov

Tripeptides, in particular, have been identified as potential antiviral agents. For instance, statine-based tripeptides have been shown to inhibit HIV-1 protease and block viral replication in cell culture. nih.gov Another study demonstrated that the tripeptide amide Gly-Pro-Gly-NH2 (GPG-NH2) can inhibit HIV-1 replication by interfering with the formation of the viral capsid. ki.senih.gov

The development of antiviral peptides often involves screening peptide libraries or rationally designing peptides based on the structure of viral proteins. karger.comnih.gov The specific sequence of Boc-Trp-Leu-Asp-NH2 has not been reported in this context, but its potential could be evaluated through systematic screening against a panel of viruses. The table below summarizes the antiviral activity of some synthetic peptides to provide a contextual framework.

Table 2: Examples of Antiviral Activity in Synthetic Peptides

| Peptide/Derivative | Target Virus | Mechanism/Effect | Reported Activity | Reference(s) |

|---|---|---|---|---|

| Statine-based tripeptides | HIV-1 | Protease inhibition, inhibition of replication | High affinity for protease, inhibition in MT-4 cells | nih.gov |

| Gly-Pro-Gly-NH2 (GPG-NH2) | HIV-1 | Interference with viral assembly/capsid formation | Inhibition of replication of laboratory and clinical strains | ki.senih.gov |

| Killer Peptide (KP) | Herpes Simplex Virus-1 (HSV-1) | Direct effect on virus particles | High inhibition (viral yield of 0.03% at 100 µg/mL) | karger.comnih.gov |

| ChenR (Synthetic Peptide) | SARS-CoV-2 | Inhibition of viral replication | High selectivity index (281.9) | mdpi.com |

Analytical Methodologies for Characterization and Purity Assessment of Boc Trp Leu Asp Nh2

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone of peptide analysis, enabling the separation of the desired product from a complex mixture of starting materials, by-products, and other impurities. researchgate.net High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely utilized chromatographic methods in this context.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for both the purification and analytical assessment of peptides like Boc-Trp-Leu-Asp-NH2. nih.gov It offers high resolution, speed, and sensitivity, making it the preferred method for determining peptide purity. nih.govgoogle.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis and purification. nih.gov This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 or C8 silica-based columns), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govnih.gov

For the analytical determination of Boc-Trp-Leu-Asp-NH2 purity, a gradient elution is commonly employed, where the concentration of the organic modifier is gradually increased over time. This allows for the separation of the main peptide peak from any impurities, which will have different retention times based on their relative hydrophobicities. A typical analytical RP-HPLC setup might involve a C18 column with a water/acetonitrile gradient containing 0.1% TFA, with detection at a specific UV wavelength, often around 220 nm or 280 nm, where the peptide bond and the tryptophan indole (B1671886) ring absorb, respectively. nih.gov For instance, a reported HPLC analysis of a related Boc-protected amino acid showed a retention time of 12.3 minutes on a C18 column with an acetonitrile/water gradient. vulcanchem.com

Preparative RP-HPLC utilizes the same principles as analytical RP-HPLC but on a larger scale to purify the crude synthetic peptide. google.com The goal is to isolate the peak corresponding to Boc-Trp-Leu-Asp-NH2, collecting the fractions containing the pure product. These fractions are then typically combined and lyophilized to obtain the final, purified peptide.

Table 1: Illustrative Analytical RP-HPLC Conditions for Peptide Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B (e.g., 10% to 61% over 60 min) |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 220 nm or 280 nm |

| Column Temperature | 25 °C |

This table represents a typical set of conditions and may require optimization for the specific analysis of Boc-Trp-Leu-Asp-NH2.

The purity of a Boc-Trp-Leu-Asp-NH2 sample is determined by integrating the area of the main peak in the HPLC chromatogram and comparing it to the total area of all peaks. A high-purity sample will exhibit a single, sharp, and symmetrical main peak with minimal or no other peaks. cphi-online.com Impurities that may be detected include deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with incompletely removed protecting groups. For example, during solid-phase peptide synthesis, incomplete coupling or deprotection steps can lead to a variety of impurities. bachem.com The use of high-resolution HPLC systems can effectively separate these closely related impurities from the target peptide. google.com

Reversed-Phase HPLC for Analytical and Preparative Purification

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used to monitor the progress of chemical reactions, such as the coupling and deprotection steps in peptide synthesis. researchgate.netshoko-sc.co.jp By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized. preprints.org

For Boc-Trp-Leu-Asp-NH2 synthesis, TLC can be used to confirm the completion of each amino acid coupling step. knepublishing.com The disappearance of the spot corresponding to the starting amino acid and the appearance of a new spot for the growing peptide chain indicate a successful reaction. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound under a given set of conditions and helps in their identification. Visualization can be achieved using UV light (due to the UV-active tryptophan residue) or by staining with reagents like ninhydrin (B49086), which reacts with free amino groups. preprints.org

Mass Spectrometric Approaches for Molecular Identity and Homogeneity

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and structural elucidation of molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification and Structural Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like peptides. researchgate.net In ESI-MS, a solution of the peptide is sprayed through a high-voltage needle, creating charged droplets from which ions are generated. These ions are then guided into the mass analyzer.

For Boc-Trp-Leu-Asp-NH2, ESI-MS would be used to verify its molecular weight. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated, and the observed m/z value from the mass spectrum should match this theoretical value with high accuracy. For instance, a related Boc-protected amino acid, Boc-wld-NH2, shows an expected m/z of 302.2 for the [M+H]⁺ ion. vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. improvedpharma.com This hyphenated technique is extremely powerful for peptide analysis as it provides both the retention time from the HPLC and the mass spectrum from the MS for each separated component. improvedpharma.comeag.com This allows for the confident identification of the main peptide peak and the characterization of any impurities. thermoscientific.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further confirming the elemental composition of the peptide and its fragments. improvedpharma.com Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion of Boc-Trp-Leu-Asp-NH2 and analyze the resulting fragment ions, which provides sequence information and confirms the structure of the peptide. improvedpharma.comeag.com

Plasma Desorption Mass Spectrometry (PDMS) for Synthetic Peptide Analysis and Side-Product Identification

Plasma Desorption Mass Spectrometry (PDMS), particularly utilizing Californium-252 (²⁵²Cf), has proven to be a powerful tool for the analysis of synthetic peptides. This technique offers a direct and highly accurate determination of the molecular weight of the peptide, which is a fundamental verification of its correct synthesis. nih.gov

Key Principles and Applications:

Molecular Weight Verification: The primary information obtained from a PDMS spectrum is the molecular weight of the compound, derived from the peaks of singly and multiply protonated intact molecules. In a stepwise peptide synthesis, where the identity of each amino acid is known, a measured molecular weight that aligns with the calculated molecular weight provides strong evidence that the peptide has been correctly assembled. Any discrepancy between the measured and calculated molecular weights signals a potential error or an unintended modification during synthesis.

Homogeneity and Side-Product Identification: PDMS is highly effective in assessing the homogeneity of the synthetic product. Its high resolving power allows for the detection of side-products that may differ from the target peptide by only a small fraction of a percent. The accurate mass measurement of these side-products provides crucial clues to their identity, aiding in the optimization of synthesis and purification protocols. For instance, the presence of an unwanted side-product with a mass difference of 28 atomic mass units (amu) could suggest the incomplete removal of a formyl protecting group from a tryptophan residue.

Fragmentation Analysis: In some cases, the fragmentation patterns observed in PDMS spectra can provide direct sequence information, further confirming the peptide's identity. nih.gov However, the extent and nature of fragmentation can sometimes be insufficient for complete sequence determination.

Illustrative Data from PDMS Analysis of Synthetic Peptides:

The following table presents hypothetical data that could be obtained from the PDMS analysis of a synthetic peptide, demonstrating the verification of molecular weight.

| Ion Species | Calculated m/z | Measured m/z | Difference |

| (M+H)⁺ | 1872.8 | 1872.6 | -0.2 |

| (M+2H)²⁺ | 3744.6 | 3744.3 | -0.3 |

M represents the intact molecule. Data is illustrative and based on examples from the literature.

Spectrophotometric and Quantitative Analytical Methods

Spectrophotometric and other quantitative methods are indispensable for determining the concentration and verifying the amino acid composition of Boc-Trp-Leu-Asp-NH2.

UV-Visible spectroscopy is a widely used method for determining the concentration of peptides and proteins in solution. nih.gov The absorption of UV light by a peptide is primarily due to the aromatic side chains of tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) residues, with the peptide bonds also contributing to absorption at lower wavelengths. nih.gov

For Boc-Trp-Leu-Asp-NH2, the presence of the tryptophan residue with its indole side chain results in a characteristic UV absorption maximum around 280 nm. The concentration of the peptide solution can be determined by measuring its absorbance at this wavelength and applying the Beer-Lambert law, provided the molar extinction coefficient (ε) of the peptide is known. The tryptophan residue dominates the UV spectrum of this peptide in the 230-300 nm range. nih.gov

Hypothetical UV-Vis Data for Boc-Trp-Leu-Asp-NH2:

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | ~280 nm |

| Molar Extinction Coefficient (ε) at λmax | ~5,500 M⁻¹cm⁻¹ (estimated for Trp) |

| Sample Absorbance at λmax | [Experimental Value] |

| Calculated Concentration | [Calculated Value using Beer-Lambert Law] |

This data is illustrative. The actual molar extinction coefficient would need to be determined experimentally or calculated based on the specific peptide sequence and conditions.

Amino acid analysis is a fundamental technique used to confirm the amino acid composition of a peptide. taylorfrancis.com The process typically involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, identification, and quantification.

The results of amino acid analysis for Boc-Trp-Leu-Asp-NH2 should confirm the presence of equimolar amounts of Tryptophan, Leucine (B10760876), and Aspartic acid (or Asparagine, depending on the specific C-terminal modification). This analysis provides a crucial check on the fidelity of the peptide synthesis, ensuring that the correct amino acids were incorporated in the expected ratios. bachem.com

Expected Amino Acid Analysis Ratios for Boc-Trp-Leu-Asp-NH2:

| Amino Acid | Expected Ratio | Observed Ratio (Hypothetical) |

| Aspartic Acid (Asp) | 1 | 1.02 |

| Leucine (Leu) | 1 | 0.99 |

| Tryptophan (Trp) | 1 | 0.98 |

This table presents a hypothetical result of an amino acid analysis, where the observed ratios are close to the expected 1:1:1 stoichiometry.

Future Directions and Emerging Research Avenues for Boc Trp Leu Asp Nh2

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Scalability

The synthesis of peptides like Boc-Trp-Leu-Asp-NH2 has traditionally relied on established methods such as Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). kbdna.comcordenpharma.comgenscript.com While effective, these techniques present opportunities for significant improvement in efficiency, scalability, and sustainability.

Future research will likely focus on hybrid approaches that combine the high efficiency and automation of SPPS with the scalability and flexibility of LPPS. genscript.combioduro.com Innovations such as continuous-flow peptide synthesis and the use of novel resin materials are poised to revolutionize the production of peptides. numberanalytics.comrsc.org For instance, the development of diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene resins has shown promise in improving synthesis efficiency for hydrophobic sequences. rsc.org Furthermore, automation and the integration of artificial intelligence (AI) are set to streamline synthesis workflows, enabling real-time optimization and remote monitoring. bioduro.com

Another promising avenue is the development of greener synthesis protocols. This includes the use of more sustainable solvents and reagents to minimize the environmental impact of peptide production. rsc.org Tag-Assisted Peptide Synthesis (TAPS) is an emerging technique that offers a more sustainable and scalable alternative by using a solubilizing anchor molecule, thereby reducing solvent usage and facilitating purification. cordenpharma.com

Key Areas for Future Synthetic Development:

| Technology | Potential Advantage for Boc-Trp-Leu-Asp-NH2 Synthesis |

| Continuous-Flow Synthesis | Increased speed, efficiency, and scalability of production. numberanalytics.comrsc.org |

| Hybrid SPPS/LPPS Methods | Combines the benefits of both techniques for optimal synthesis strategies. genscript.combioduro.com |

| Novel Polymer Supports | Improved handling of potentially challenging sequences and enhanced reaction kinetics. rsc.org |

| AI-Driven Automation | Real-time process optimization, leading to higher yields and purity. bioduro.com |

| Green Chemistry Protocols | Reduced environmental footprint through sustainable solvents and reagents. rsc.org |

Application of Advanced Biophysical Techniques for Deeper Structural and Dynamic Insights

A thorough understanding of the three-dimensional structure and conformational dynamics of Boc-Trp-Leu-Asp-NH2 is crucial for elucidating its mechanism of action and for the rational design of improved analogs. While traditional techniques have provided foundational knowledge, the application of advanced biophysical methods will offer unprecedented insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy remains a cornerstone for studying peptide structure in solution. mdpi.com Advanced multidimensional NMR techniques can provide detailed information about the peptide's conformation, flexibility, and interactions with other molecules. numberanalytics.comoup.com For instance, studying the peptide in different solvent environments can reveal how its structure adapts to varying conditions. mdpi.com

X-ray crystallography offers the potential to determine the solid-state structure of Boc-Trp-Leu-Asp-NH2 at atomic resolution. nih.govresearchgate.net Obtaining high-quality crystals of small, flexible peptides can be challenging, but success would provide a definitive snapshot of a stable conformation. nih.govcreative-biostructure.com

Cryo-Electron Microscopy (Cryo-EM) is rapidly emerging as a powerful tool for structural biology, particularly for studying large protein-peptide complexes. americanpeptidesociety.orgnih.gov While challenging for a small peptide alone, cryo-EM could be invaluable for visualizing how Boc-Trp-Leu-Asp-NH2 interacts with larger biological targets, providing crucial information about its binding mode. americanpeptidesociety.orgnih.govacs.org

Computational modeling and molecular dynamics (MD) simulations will play an increasingly important role in complementing experimental data. mdpi.com These methods can predict peptide structures, explore conformational landscapes, and simulate interactions with target molecules at an atomic level. mdpi.com

Advanced Biophysical Techniques for Future Study:

| Technique | Type of Information Yielded |

| Multidimensional NMR | Detailed solution structure, dynamics, and intermolecular interactions. numberanalytics.comoup.com |

| X-ray Crystallography | High-resolution solid-state structure. nih.govresearchgate.net |

| Cryo-Electron Microscopy | Structure of the peptide in complex with large biomolecular targets. americanpeptidesociety.orgnih.gov |

| Advanced Mass Spectrometry | Information on peptide conformation, oligomerization, and binding. numberanalytics.com |

| Molecular Dynamics Simulations | Atomistic insights into conformational dynamics and interactions. mdpi.com |

Expansion into Novel Biochemical Targets and Therapeutic Concepts (Excluding Clinical Trials)

While the current understanding of Boc-Trp-Leu-Asp-NH2's biological activity is established, there is vast potential to explore its effects on new biochemical pathways and its utility in novel therapeutic concepts, outside the context of clinical trials.

Research could focus on identifying new protein-protein interactions (PPIs) that can be modulated by this tripeptide or its derivatives. rsc.org Peptides are well-suited as inhibitors of PPIs due to their ability to engage with large surface areas. explorationpub.comunimi.it The design of peptidomimetics based on the Boc-Trp-Leu-Asp-NH2 scaffold could lead to molecules with enhanced specificity and potency for novel targets. frontiersin.org

The field of peptide-drug conjugates (PDCs) offers another exciting avenue. nih.gov Boc-Trp-Leu-Asp-NH2 could be functionalized and attached to other molecules, such as imaging agents or cytotoxic payloads, to create targeted therapeutic or diagnostic agents. cnr.itupenn.edu This strategy leverages the peptide's inherent properties to deliver a functional moiety to a specific biological location.

Furthermore, exploring the potential of this peptide in areas beyond its current applications is warranted. For example, short peptides are being investigated for their roles in diverse fields such as antimicrobial therapy and metabolic regulation. researchgate.netnih.gov Investigating whether Boc-Trp-Leu-Asp-NH2 or its analogs exhibit activity in these or other areas could open up entirely new research directions. The use of tripeptides as tyrosinase inhibitors is one such example of expanding the application of short peptides. mdpi.com

Rational Design of Conformationally Constrained or Stabilized Analogues for Specific Research Applications

A major limitation of many natural peptides is their conformational flexibility and susceptibility to proteolytic degradation. explorationpub.comunimi.itnih.gov The rational design of conformationally constrained or stabilized analogs of Boc-Trp-Leu-Asp-NH2 is a critical area for future research to create more robust and specific molecular tools.

Conformational constraint can be achieved through various chemical strategies, such as cyclization or "stapling". nih.govrsc.org These modifications pre-organize the peptide into its bioactive conformation, which can lead to increased binding affinity and stability. nih.govrsc.org For example, hydrocarbon stapling can be used to stabilize α-helical structures, even in short peptides. mdpi.com

Stabilization against proteolysis can be accomplished by incorporating non-natural amino acids, D-amino acids, or by modifying the peptide backbone. explorationpub.comcsic.es N-methylation of the peptide bond is a common strategy to increase proteolytic resistance and improve pharmacokinetic properties. nih.gov Thioamide substitution, a single oxygen-to-sulfur modification in the backbone, has also been shown to enhance peptide stability. upenn.edu

The development of such analogs would not only provide more stable research tools but also allow for a systematic investigation of structure-activity relationships (SAR). researchgate.net By creating a library of analogs with varying degrees of flexibility and stability, researchers can dissect the specific conformational requirements for biological activity. These stabilized analogs could also serve as improved starting points for the development of peptide-based inhibitors or probes.

Strategies for Analog Design:

| Modification Strategy | Expected Outcome for Research Applications |

| Cyclization | Enhanced conformational rigidity, increased binding affinity, and improved stability. rsc.orgwikipedia.org |

| Peptide Stapling | Stabilization of specific secondary structures like α-helices. rsc.orgmdpi.com |

| Incorporation of D-amino acids | Increased resistance to enzymatic degradation. csic.es |

| N-methylation | Improved proteolytic stability and modulation of conformation. nih.gov |

| Thioamide Substitution | Enhanced stability while retaining biological activity. upenn.edu |

Q & A

Q. What are the best practices for documenting failed synthesis attempts or irreproducible results in this compound research?

- Methodological Answer :

- Include negative data in supplementary materials with detailed descriptions of failed conditions (e.g., solvent systems, catalysts).

- Use platforms like Zenodo to archive raw data and protocols for community access.

- Discuss lessons learned in the "Results and Discussion" section to guide future optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.